molecular formula C9H9BrO3 B182550 2-Bromo-4,5-dimethoxybenzaldehyde CAS No. 5392-10-9

2-Bromo-4,5-dimethoxybenzaldehyde

Cat. No. B182550
CAS RN: 5392-10-9
M. Wt: 245.07 g/mol
InChI Key: UQQROBHFUDBOOK-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxybenzaldehyde, also known as 6-Bromoveratraldehyde, is a chemical compound with the molecular formula C9H9BrO3 . It appears as a white to yellow to orange powder or crystal .


Synthesis Analysis

The synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde involves the reaction of 3,4-dimethoxybenzaldehyde with bromine . After its preparation, it can be reacted with sodium methoxide in methanol, with EtOAc/CuBr as a catalyst, to form 2,4,5-trimethoxybenzaldehyde . Other alkoxides can be substituted for the sodium methoxide to form other alkoxy derivatives .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4,5-dimethoxybenzaldehyde consists of a benzene ring substituted with bromo and methoxy groups . The molecular weight of this compound is 245.07 .


Chemical Reactions Analysis

2-Bromo-4,5-dimethoxybenzaldehyde can undergo various chemical reactions. For instance, it can react with sodium methoxide in methanol to form 2,4,5-trimethoxybenzaldehyde . This compound is a precursor for TMA-2 . Other alkoxides can be substituted for the sodium methoxide to form other alkoxy derivatives .


Physical And Chemical Properties Analysis

2-Bromo-4,5-dimethoxybenzaldehyde is a solid at 20°C . The melting point of this compound ranges from 146.0 to 152.0°C .

Scientific Research Applications

Preparation of Benzylchromenylamines

Specific Scientific Field

Organic Chemistry

2. Comprehensive and Detailed Summary of the Application: 6-Bromoveratraldehyde is used in the preparation of benzylchromenylamines . Benzylchromenylamines are a class of organic compounds that have potential applications in various fields, including medicinal chemistry and materials science.

Detailed Description of the Methods of Application or Experimental Procedures

The exact experimental procedures for the preparation of benzylchromenylamines using 6-Bromoveratraldehyde are not specified in the sources. However, in general, the preparation of benzylchromenylamines involves a series of organic reactions, including condensation, reduction, and substitution reactions. The reactions are typically carried out in a suitable solvent under controlled temperature and pressure conditions. The resulting benzylchromenylamines are then purified using standard techniques such as recrystallization or chromatography.

4. Thorough Summary of the Results or Outcomes Obtained: The sources do not provide specific results or outcomes for the preparation of benzylchromenylamines using 6-Bromoveratraldehyde . However, the successful synthesis of benzylchromenylamines would be indicated by the formation of the desired product, as confirmed by techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

2-bromo-4,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQROBHFUDBOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202200
Record name 6-Bromo-3,4-dimethoxybenzaldehyde
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Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-dimethoxybenzaldehyde

CAS RN

5392-10-9
Record name 6-Bromoveratraldehyde
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Record name 6-Bromo-3,4-dimethoxybenzaldehyde
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Record name 5392-10-9
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Record name 6-Bromo-3,4-dimethoxybenzaldehyde
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Record name 6-bromo-3,4-dimethoxybenzaldehyde
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Record name 6-Bromo-3,4-dimethoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

3,4-Dimethoxybenzaldehyde (398.8 g) is dissolved in acetic acid (1.8 liter), and thereto is added dropwise bromine (136 ml) at room temperature over a period of four hours. The mixture is stirred overnight, and thereto is added dropwise slowly again bromine (60 ml), and the mixture is stirred overnight. The reaction solution is added to water (7 liters), and the precipitated crystals are collected by filtration, washed with water, and dissolved in chloroform (2 liters). The chloroform solution is washed, dried, concentrated, and the residue is crystallized from dilsopropyl ether to give 6-bromo-3,4-dimethoxybenzaldehyde (470 g) as a colorless crystal.
Quantity
398.8 g
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
136 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 500 g of 3,4-dimethoxybenzaldehyde in 2.5 L of methanol was added dropwise 529 g of bromine at room temperature (under cooling, if necessary) over 1 hour, and the mixture was stirred at the same temperature for 3 hours. To the reaction solution was added dropwise 2.5 L of water, and the crystals were precipitated. To the crystal suspension was added 20% aqueous sodium hydroxide solution at room temperature to adjust it to pH about 9 to 10, and then cooled. The precipitated crystals were collected by filtration and washed with water, and then dried at 50° C. for 12 hours to give 718.78 g of 6-bromo-3,4-dimethoxybenzaldehyde (yield: 98%).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
529 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Name
Quantity
2.5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Bromination of 3,4-dimethoxybenzaldehyde using bromine in methanol to afford 2-bromo-4,5-dimethoxybenzaldehyde (B1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of bromine (0.96 g) in acetic acid (10 ml) was dropped into a solution of 3,4-dimethoxybenzaldehyde (1.0 g) in acetic acid (4 ml) and the mixture was stirred for three hours. Sodium thiosulfate was added to the reaction mixture, then sodium bicarbonate was added thereto and the mixture was filtered. The crude crystals collected by the filtration were recrystallized from chloroform-ether to give the title compound (0.83 g, 56%). The peaks of this compound in 1H-NMR (400 MHz, CDCl3) were as follows.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
56%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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